alpha-Tocopherylhydroquinone

描述

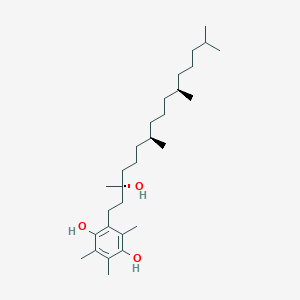

Alpha-Tocopherylhydroquinone is a derivative of alpha-tocopherol, commonly known as vitamin E. This compound is formed through the oxidation and subsequent reduction of alpha-tocopherol. It is known for its potent antioxidant properties and plays a significant role in biological systems by protecting cells from oxidative damage .

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Tocopherylhydroquinone can be synthesized by reducing alpha-tocopherylquinone. Common reducing agents used for this process include hydrosulfite salts, such as sodium dithionite . The reaction typically occurs under mild conditions to prevent further oxidation or degradation of the product.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of alpha-tocopherol using oxidizing agents like ferric chloride. The resulting alpha-tocopherylquinone is then reduced to this compound using suitable reducing agents .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Ferric chloride, gold chloride, and silver nitrate are commonly used oxidizing agents.

Reduction: Sodium dithionite and other hydrosulfite salts are effective reducing agents.

Major Products Formed:

Oxidation: Alpha-tocopherylquinone and its epoxy derivatives.

Reduction: Alpha-tocopherol.

科学研究应用

Antioxidant Properties

Mechanism of Action

Alpha-TQH2 exhibits strong antioxidant activity by inhibiting the oxidation of low-density lipoprotein (LDL) lipids, which is crucial in preventing atherogenesis. It has been shown to effectively reduce lipid peroxidation by associating with LDL and converting ubiquinone-10 to its active form, ubiquinol-10. This dual action enhances the antioxidant capacity of LDL against oxidative stressors such as peroxyl radicals and transition metals .

Comparative Efficacy

In comparative studies, alpha-TQH2 demonstrated superior hydrogen-donating abilities compared to other antioxidants like ubiquinol-10 and alpha-tocopherol. For instance, the second-order rate constant for alpha-TQH2 was found to be , significantly higher than that of its counterparts . This suggests that alpha-TQH2 could be more effective in scavenging free radicals and preventing oxidative damage.

Cardiovascular Health

Anti-Atherogenic Effects

Research indicates that alpha-TQH2 plays a vital role in cardiovascular health by protecting against the oxidation of LDL particles. Oxidized LDL is a key factor in the development of atherosclerosis. Alpha-TQH2's ability to inhibit LDL oxidation positions it as a potential therapeutic agent for cardiovascular diseases .

Clinical Implications

Studies have reported that supplementation with antioxidants like alpha-TQH2 may reduce the risk of heart disease. For example, one study highlighted that tocopherol derivatives could lower the incidence of coronary heart disease by mitigating oxidative stress in vascular tissues .

Cancer Prevention

Role in Tumor Promotion Studies

While tocopherols are generally regarded as non-promoters of tumors, some studies have suggested that hydroquinones may exhibit pro-apoptotic effects on cancer cells. Alpha-TQH2 has been investigated for its potential to regulate ferroptosis—a form of regulated cell death associated with cancer progression—by modulating redox states within cells .

Case Studies

In vitro studies have shown that alpha-TQH2 can induce apoptosis in various cancer cell lines while sparing normal cells, suggesting its selective action against malignant cells. This property could make it a valuable candidate for developing targeted cancer therapies .

Neuroprotection

Oxidative Stress in Neurodegenerative Diseases

Oxidative stress is implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Alpha-TQH2's antioxidant properties may help protect neuronal cells from oxidative damage, thereby potentially delaying the onset or progression of these diseases .

Research Findings

Recent studies have demonstrated that alpha-TQH2 can reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. These findings support further investigation into its use as a neuroprotective agent in clinical settings .

Summary Table of Applications

作用机制

Alpha-Tocopherylhydroquinone exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating electrons, thereby preventing oxidative damage to cellular components. The compound can also interact with nucleophilic functional groups, forming stable products that further contribute to its protective effects .

相似化合物的比较

Alpha-Tocopherol: The parent compound of alpha-tocopherylhydroquinone, known for its antioxidant properties.

Alpha-Tocopherylquinone: The oxidized form of alpha-tocopherol, which can be reduced to this compound.

Hydroquinone: A structurally similar compound with antioxidant properties, commonly used in skincare products.

Uniqueness: this compound is unique due to its dual role in redox cycling, acting both as an antioxidant and a precursor to other biologically active compounds. Its ability to undergo reversible oxidation and reduction makes it a valuable compound in both biological and industrial applications .

生物活性

Alpha-tocopherylhydroquinone (α-TQH₂) is a reduced form of alpha-tocopherol (vitamin E) that exhibits significant biological activity, particularly as an antioxidant. This compound has garnered attention for its potential therapeutic applications due to its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage. This article explores the biological activities of α-TQH₂, supported by research findings, comparative studies, and relevant data tables.

1. Inhibition of Lipid Peroxidation

Research indicates that α-TQH₂ effectively inhibits the oxidation of low-density lipoprotein (LDL) and other lipids. It has been shown to prevent the peroxidation of ubiquinol-10 (CoQ10H₂), a crucial antioxidant in lipid metabolism. The mechanisms through which α-TQH₂ operates include:

- Direct Radical Scavenging : α-TQH₂ can intercept peroxyl radicals, demonstrating a high second-order rate constant in reactions with stable phenoxyl radicals .

- Regeneration of Other Antioxidants : It facilitates the reduction of oxidized forms of other antioxidants, such as converting ubiquinone back to its active form, ubiquinol .

2. Comparative Antioxidant Activity

A comparative study assessed the antioxidant activities of α-TQH₂ against other antioxidants like ubiquinol and alpha-tocopherol. The findings indicated that:

- Hydrogen-Donation Capability : α-TQH₂ exhibited superior hydrogen-donating abilities compared to both ubiquinol and alpha-tocopherol, with a second-order rate constant of for α-TQH₂ versus for ubiquinol and for alpha-tocopherol .

- Antioxidant Potency : The order of antioxidant potency was found to be alpha-tocopherol > ubiquinol > α-TQH₂ when evaluated for their effectiveness in lipid peroxidation inhibition .

| Compound | Second-Order Rate Constant (M⁻¹ s⁻¹) | Antioxidant Potency Rank |

|---|---|---|

| This compound (α-TQH₂) | 3 | |

| Ubiquinol | 2 | |

| Alpha-Tocopherol | 1 |

Case Study: Cardiovascular Health

A significant body of research has indicated that antioxidants like α-TQH₂ may play a role in cardiovascular health by reducing oxidative stress associated with atherogenesis. In one study, α-TQH₂ was shown to inhibit the oxidation of LDL lipids, which is a key factor in the development of atherosclerosis . The ability of α-TQH₂ to maintain the active form of CoQ10 in LDL further supports its potential protective role against cardiovascular diseases.

Case Study: Neuroprotection

Another area of interest is the neuroprotective effects of α-TQH₂. Research suggests that oxidative stress is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By mitigating oxidative damage in neural tissues, α-TQH₂ may contribute to neuroprotection .

Safety and Toxicology

The safety profile of tocopherols, including α-TQH₂, has been evaluated by various health organizations. The European Food Safety Authority (EFSA) has concluded that tocopherols are not associated with significant adverse effects at typical dietary levels . However, prolonged high doses may affect coagulation times, indicating a need for moderation in supplementation.

化学反应分析

Antioxidant Mechanisms in Lipid Systems

TQH2 exhibits three primary antioxidant activities in low-density lipoprotein (LDL) and other lipid environments:

1.1 Reduction of Ubiquinone-10 (CoQ10)

-

TQH2 rapidly reduces oxidized ubiquinone-10 (CoQ10) to its active antioxidant form, ubiquinol-10 (CoQ10H2), maintaining LDL's first line of antioxidant defense .

-

Reaction:

1.2 Direct Radical Scavenging

-

TQH2 intercepts aqueous and lipophilic peroxyl radicals (ROO- ), with consumption rates proportional to radical flux .

-

Demonstrated efficacy against radicals generated by:

1.3 α-Tocopheroxyl Radical (α-TO- ) Quenching

-

Electron paramagnetic resonance spectroscopy confirms TQH2 rapidly regenerates α-tocopherol (α-TOH) by reducing α-TO- :

Oxidation Pathways and Products

Under oxidative conditions, TQH2 undergoes complex transformations with distinct stoichiometry:

*Calculated from lipid peroxidation inhibition assays in LDL .

Comparative Reactivity

TQH2 outperforms other lipid-soluble antioxidants in key metrics:

3.1 Inhibition Efficiency

-

CoQ10H2 protection : 92% inhibition of CoQ10H2 oxidation vs. 67% for γ-tocopherol .

-

LDL core lipid protection : 98% inhibition of lipid peroxidation at 1 μM concentration .

3.2 Reaction Kinetics

Biological Relevance

The redox cycling between TQH2 and TQ provides sustained antioxidant protection:

-

Endogenous reduction systems regenerate TQH2 from TQ in atherosclerotic plaques

-

Synergistic interactions with ascorbate enhance TQH2 recycling in macrophage-rich lesions

These reactions establish TQH2 as a potent, multi-target antioxidant with therapeutic potential against oxidative stress-related pathologies .

属性

IUPAC Name |

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOURHZSBLWSODQ-IEOSBIPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884767 | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14745-36-9 | |

| Record name | α-Tocopherol hydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14745-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocopherol quinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-TOCOPHERYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E697ND0NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key difference in biological activity between α-tocopherol and α-tocopherylhydroquinone?

A: While both compounds are related to vitamin E, research indicates that α-tocopherol primarily exhibits antisterility activity. In contrast, α-tocopherylhydroquinone demonstrates antidystrophic activity. [] This suggests that α-tocopherylhydroquinone might function as a distinct antidystrophic factor or vitamin. [] It is still unclear whether α-tocopherol itself possesses antidystrophic properties or if it acts as a precursor to α-tocopherylhydroquinone. []

Q2: Does α-tocopherylhydroquinone convert to α-tocopherol in the body?

A: Studies injecting dystrophic rabbits with large doses of α-tocopherylhydroquinone or its disuccinate did not detect significant tocopherol levels in their serum. [] This finding, along with its distinct biological activity, suggests that α-tocopherylhydroquinone is likely not converted to α-tocopherol to a significant degree within the body. []

Q3: Can α-tocopherylhydroquinone be regenerated within the body?

A: While the exact mechanisms are still being investigated, in vitro studies suggest that α-tocopherylhydroquinone might be regenerated from its oxidized form, α-tocopherylquinone. [] This reduction process potentially involves enzymatic catalysis and could be crucial for maintaining its antioxidant function. []

Q4: How does the antioxidant activity of α-tocopherylhydroquinone compare to α-tocopherol?

A: Both compounds exhibit antioxidant properties. α-Tocopherol is recognized as the primary chain-breaking antioxidant in biological membranes, neutralizing harmful reactive oxygen species. [] While the direct antioxidant action of α-tocopherylhydroquinone is not fully understood, it may play a role in antioxidant defense by participating in redox cycles that support the regeneration of α-tocopherol. []

Q5: What is the significance of esters of α-tocopherylhydroquinone?

A: Esters of α-tocopherylhydroquinone have been synthesized and biologically evaluated. [] These esters might offer advantages in terms of stability, solubility, or bioavailability compared to the parent compound. Further research is needed to elucidate their specific properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。